3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide
Description
3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide is a benzamide derivative featuring a bromo and methyl substitution at the 3- and 2-positions of the aromatic ring, respectively. The side chain includes a prop-2-enoylamino (acrylamido) group attached to an ethylamine linker.
Properties
IUPAC Name |
3-bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-3-12(17)15-7-8-16-13(18)10-5-4-6-11(14)9(10)2/h3-6H,1,7-8H2,2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFDPKMNJTBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Acyl Chloride-Mediated Amide Coupling
This two-step approach begins with the activation of 3-bromo-2-methylbenzoic acid to its acyl chloride, followed by reaction with 2-(prop-2-enoylamino)ethylamine.
Step 1: Synthesis of 3-Bromo-2-methylbenzoyl Chloride
3-Bromo-2-methylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40–60°C, 4–6 hours). The reaction is driven to completion by SOCl₂’s dual role as solvent and reagent, yielding the acyl chloride in >85% purity. Excess SOCl₂ is removed via rotary evaporation.
Step 2: Amide Bond Formation
The acyl chloride is reacted with 2-(prop-2-enoylamino)ethylamine in tetrahydrofuran (THF) at 0°C, with triethylamine (TEA) as a base to neutralize HCl. After stirring for 12–16 hours at room temperature, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving a 72–78% yield.
Route 2: Direct Coupling Using Carbodiimide Reagents
To avoid acyl chloride handling, 3-bromo-2-methylbenzoic acid is coupled directly to the amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This method, conducted at 25°C for 24 hours, achieves 65–70% yield but requires rigorous drying to prevent hydrolysis.
Route 3: Solid-Phase Synthesis for High-Throughput Production
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Bromination Strategies
Electrophilic bromination of 2-methylbenzamide using bromine (Br₂) in acetic acid at 50°C achieves 3-bromo regioselectivity (90% yield). Alternatively, NBS in carbon tetrachloride under UV light offers safer handling but lower yields (75%).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 6.25 (dd, J = 16.0, 10.4 Hz, 1H, CH₂=CH), 5.65 (d, J = 16.0 Hz, 1H, CH₂=CH₂), 5.35 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 3.55 (q, J = 6.0 Hz, 2H, NHCH₂), 2.98 (t, J = 6.0 Hz, 2H, CH₂N), 2.45 (s, 3H, CH₃).
- LC-MS : m/z 339.2 [M+H]⁺, retention time 6.8 min (C18 column, 70% acetonitrile).
Purity Assessment
HPLC analysis (C18 column, 254 nm) confirms >98% purity using isocratic elution (acetonitrile:water, 65:35). Residual solvents (THF, DCM) are below ICH limits (<500 ppm).
Industrial-Scale Considerations
Patent CN110343050A highlights the use of continuous-flow reactors for acyl chloride synthesis, reducing reaction time from 6 hours to 20 minutes. In-line IR monitoring ensures real-time quality control, while membrane filtration replaces column chromatography for greener production.
Challenges and Alternative Approaches
- Acrylamide Stability : The prop-2-enoyl group is prone to Michael addition under basic conditions. Using low temperatures (0–5°C) and minimizing base exposure mitigates this.
- Regioselective Bromination : Directed ortho-metalation using LDA (lithium diisopropylamide) ensures precise bromine placement, avoiding dibromination byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Aromatic Ring
- 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide Substituents: Bromo (electron-withdrawing) at C3, methyl (electron-donating) at C2. Impact: The bromo group increases electrophilic substitution resistance compared to unsubstituted benzamides, while the methyl group enhances steric hindrance .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide Substituents: Bromo at C3, methoxybenzylidene hydrazine side chain.
Table 1: Substituent Comparison
| Compound | Aromatic Substituents | Side Chain Features |
|---|---|---|
| Target Compound | 3-Br, 2-Me | Acrylamidoethyl |
| Rip-B | 3,4-di-OMe | Dimethoxyphenethylamine |
| 3-Bromo-N-(2-(hydrazino)-...) | 3-Br | Methoxybenzylidene hydrazine |
Spectroscopic Characterization
- Target Compound : Expected ¹H NMR signals include a singlet for the methyl group (~δ 2.3 ppm) and deshielded protons near the bromo group (~δ 7.5–8.0 ppm). The acrylamido group would show vinyl protons as doublets (~δ 5.5–6.5 ppm).
- Rip-B : ¹H NMR shows methoxy singlets at δ 3.8 ppm and aromatic protons at δ 6.8–7.4 ppm.
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Hydroxy proton at δ 2.1 ppm and methyl groups at δ 1.4 ppm.
Biological Activity
3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide is an organic compound with a unique molecular structure characterized by the presence of a bromine atom, a methyl group, and a benzamide moiety. Its molecular formula is C13H15BrN2O2, with a molecular weight of 311.179 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The distinct structure of 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide includes:
- A bromine atom which may influence its reactivity.
- A methyl group that contributes to steric effects.
- A prop-2-enoylamino side chain that enhances its chemical reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.179 g/mol |
| Functional Groups | Bromine, Amide |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide exhibits significant biological activity through various mechanisms:
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. It is believed to interact with specific enzymes or receptors involved in microbial growth, potentially inhibiting their activity. Further investigations are required to elucidate the specific pathways through which these effects occur.
Anticancer Potential
The compound has also been studied for its anticancer properties. Initial findings indicate that it may modulate biological pathways relevant to cancer progression, such as apoptosis and cell proliferation. The exact mechanisms are still under investigation, but there is evidence suggesting it may influence key signaling pathways involved in tumor growth.
The mechanism by which 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation of their activity, resulting in various biological outcomes.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes involved in microbial growth and cancer cell proliferation. |
| Receptor Modulation | Interaction with cellular receptors affecting signaling pathways related to disease processes. |
Case Studies and Research Findings
Several studies have explored the biological activity of benzamide derivatives similar to 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide:
- Anticancer Activity : Research on benzamide derivatives has shown that certain compounds can inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. Compounds similar to 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide have been noted to exhibit similar properties, suggesting a potential avenue for further exploration in anticancer treatments .
- Antimicrobial Efficacy : Studies have indicated that benzamide derivatives can act as protective agents against xenotoxic agents on human cells, hinting at the potential of 3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide in antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
